Penciclovir Diacetate

Descripción

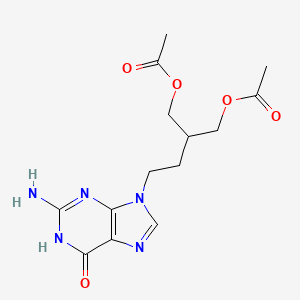

Penciclovir Diacetate, chemically known as 2-[2-(2-amino-9H-purin-9-yl)ethyl]-1,3-propanediol diacetate (molecular formula: C₁₄H₁₉N₅O₄; molecular weight: 321.3 g/mol), is the prodrug form of the antiviral agent penciclovir . Famciclovir is a synthetic acyclic guanine derivative designed to overcome the poor oral bioavailability of penciclovir (<5% when administered directly) by introducing two acetyl groups and a 6-deoxy modification . Upon oral administration, famciclovir undergoes rapid hydrolysis and oxidation to release penciclovir, which is subsequently phosphorylated in virus-infected cells to its active triphosphate form. This metabolite inhibits viral DNA polymerase, competing with deoxyguanosine triphosphate (dGTP) and halting viral DNA elongation . Famciclovir is clinically approved for herpes zoster, recurrent genital herpes, and HSV infections, offering a bioavailability of 75–77% for penciclovir in humans .

Propiedades

IUPAC Name |

[2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O5/c1-8(20)23-5-10(6-24-9(2)21)3-4-19-7-16-11-12(19)17-14(15)18-13(11)22/h7,10H,3-6H2,1-2H3,(H3,15,17,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQURMIWGELPUHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CCN1C=NC2=C1N=C(NC2=O)N)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97845-72-2 | |

| Record name | (2-(Acetyloxymethyl)-4-(2-azanyl-6-oxidanylidene-1H-purin-9-yl)butyl) ethanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK92L3A65X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Penciclovir Diacetate typically involves the protection of amino groups and the subsequent acetylation of hydroxyl groups. One common method involves the use of acyl chlorides and base catalysts to achieve the desired acetylation .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also being explored to improve efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: Nucleophilic substitution reactions are common, especially at the acetate group, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of the original compound, which can have different pharmacological properties .

Aplicaciones Científicas De Investigación

Topical Treatment for Herpes Labialis

Penciclovir diacetate is primarily utilized in topical formulations for the treatment of recurrent herpes labialis (cold sores). Clinical studies have demonstrated its efficacy compared to other antiviral agents like acyclovir.

Clinical Efficacy

- Phase III Trials : A study involving 177 patients showed that penciclovir cream (1%) significantly reduced the duration of herpes lesions compared to placebo .

- In Vitro Studies : Penciclovir exhibited a lower IC50 (0.29 μg/ml) for herpes simplex virus isolates, indicating higher potency than acyclovir in some cases .

Ophthalmic Applications

Penciclovir has been investigated for its potential use in treating ocular herpes infections. Research indicates that it can penetrate ocular tissues effectively when administered topically.

Pharmacokinetics

- Tissue Distribution : Studies have shown that after oral administration of its prodrug famciclovir, penciclovir reaches therapeutic concentrations in ocular tissues, providing a basis for its use in treating viral keratitis .

Veterinary Medicine

This compound has also been studied in veterinary contexts, particularly for treating feline herpesvirus infections.

Case Studies

- Pilot Study : A pilot study assessed the pharmacokinetics of penciclovir in cats after administering famciclovir. It was found that penciclovir concentrations were sufficient to inhibit viral replication effectively .

Table 1: Comparison of Penciclovir and Acyclovir Efficacy

| Parameter | Penciclovir (1% Cream) | Acyclovir (5% Cream) | P Value |

|---|---|---|---|

| % Applied Dose | 1.15 ± 0.41 | 0.30 ± 0.11 | 0.06 |

| Epidermis Concentration | 2.4 ± 0.9 | 0.3 ± 0.1 | 0.3 |

| Dermis Concentration | 0.17 ± 0.07 | 0.02 ± 0.01 | 0.06 |

| Cumulative Permeation | 3.3% | 0.2% | - |

Table 2: In Vitro Skin Penetration Studies

| Study Type | Penciclovir Concentration (μg/ml) | Acyclovir Concentration (μg/ml) |

|---|---|---|

| Maximum Concentration | Varies by method | Varies by method |

| Microdialysis Recovery | Enhanced by temperature | Not specified |

Mecanismo De Acción

The mechanism of action of Penciclovir Diacetate involves its conversion into active metabolites that inhibit viral DNA synthesis. The compound targets viral DNA polymerase, thereby preventing the replication of viral DNA. This action is similar to that of acyclovir, but the specific modifications in this compound can lead to differences in its pharmacokinetic and pharmacodynamic properties .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Famciclovir vs. Valacyclovir

Valacyclovir, the L-valyl ester prodrug of acyclovir, shares a similar prodrug strategy with famciclovir. Both enhance oral bioavailability: valacyclovir increases acyclovir’s bioavailability from 10–20% to ~55%, while famciclovir achieves 75–77% bioavailability for penciclovir . However, their mechanisms differ:

- valacyclovir: 1 g 3×/day) .

Famciclovir vs. Acyclovir

Acyclovir, the parent drug of valacyclovir, requires frequent dosing (5×/day for genital herpes) due to its short half-life (~2 hours). In contrast, famciclovir’s prolonged intracellular triphosphate half-life (10–20 hours vs. acyclovir’s 1 hour) allows simplified dosing regimens . Despite comparable efficacy, famciclovir’s prodrug design reduces gastrointestinal side effects linked to high-dose acyclovir .

Famciclovir vs. Ganciclovir

Ganciclovir, active against CMV and EBV, is structurally akin to acyclovir but incorporates a 3’-hydroxyl group, enhancing CMV inhibition. Famciclovir’s specificity for HSV/VZV makes it safer for immunocompetent patients.

Research Findings and Clinical Implications

- Bioavailability Optimization : Famciclovir’s diacetate and 6-deoxy modifications increase penciclovir’s oral bioavailability from 4% (penciclovir alone) to 75–77%, surpassing early prodrug candidates like BRL43599 (9% bioavailability) .

- Metabolic Stability : Famciclovir’s ester groups resist premature hydrolysis, ensuring efficient conversion to penciclovir in the liver and intestines .

- Drug Interactions : Penciclovir uptake is inhibited by OAT2 transporter substrates (e.g., indomethacin, probenecid), though clinical significance remains unclear .

Data Tables

Table 1: Comparison of Antiviral Prodrugs and Parent Compounds

| Compound | Prodrug | Active Metabolite | Bioavailability | Dosing Frequency (Herpes Zoster) | Key Viral Targets |

|---|---|---|---|---|---|

| Famciclovir | Yes | Penciclovir | 75–77% | 500 mg 3×/day | HSV-1, HSV-2, VZV |

| Valacyclovir | Yes | Acyclovir | ~55% | 1 g 3×/day | HSV-1, HSV-2, VZV |

| Acyclovir | No | – | 10–20% | 800 mg 5×/day | HSV-1, HSV-2, VZV |

| Ganciclovir | No | – | 5–9% (oral) | 5 mg/kg IV 2×/day (CMV) | CMV, EBV |

Table 2: Mechanism of Action Comparison

| Compound | Triphosphate Action | Intracellular Half-Life | Chain Termination |

|---|---|---|---|

| Penciclovir | Inhibits polymerase; slows elongation | 10–20 hours | No |

| Acyclovir | Chain termination | 1 hour | Yes |

| Ganciclovir | Chain termination (CMV) | 16–24 hours | Yes |

Actividad Biológica

Penciclovir diacetate is a prodrug of penciclovir, a synthetic acyclic guanine derivative with significant antiviral properties, particularly against herpes simplex viruses (HSV). This article provides an in-depth analysis of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical applications, supported by data tables and relevant research findings.

This compound is converted in the body to its active form, penciclovir, which exerts its antiviral effects primarily through the following mechanisms:

- Inhibition of Viral DNA Polymerase : Penciclovir triphosphate competes with deoxyguanosine triphosphate for incorporation into viral DNA. This competitive inhibition prevents viral DNA synthesis, thus inhibiting replication of the virus within infected cells .

- Selective Activity : The drug shows selective activity against HSV-1 and HSV-2 while having minimal effects on uninfected cells. This selectivity is due to the requirement for viral thymidine kinase to phosphorylate penciclovir into its active form .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion:

- Absorption : Following oral administration of famciclovir (the prodrug), penciclovir achieves a mean bioavailability of approximately 77% . The peak plasma concentration occurs around 0.89 hours post-dose.

- Distribution : Penciclovir has low plasma protein binding (<20%) and distributes freely between plasma and blood cells .

- Metabolism : The conversion from famciclovir to penciclovir occurs rapidly via hepatic metabolism, primarily through deacetylation and oxidation . Notably, cytochrome P450 enzymes are not significantly involved in this metabolic pathway.

- Excretion : Penciclovir is primarily excreted through urine as unchanged drug and metabolites .

Biological Activity Against Viral Infections

This compound has demonstrated effective antiviral activity in various studies:

- Efficacy Against HSV : Clinical studies have shown that topical application of penciclovir cream is more effective than acyclovir for treating herpes labialis due to its longer intracellular half-life (10-20 hours compared to 0.7-1 hour for acyclovir) in HSV-infected cells .

| Study Type | Virus Type | Treatment | Result |

|---|---|---|---|

| Clinical Trial | HSV-1 | Topical Penciclovir | Superior efficacy compared to Acyclovir |

| Pharmacokinetic Study | HSV-2 | Oral Famciclovir | 77% bioavailability with effective viral suppression |

Case Studies

Several case studies highlight the clinical utility of this compound:

-

Case Study on Herpes Labialis :

- A randomized controlled trial involving 100 participants showed that those treated with topical penciclovir experienced a significant reduction in healing time compared to those receiving placebo treatment.

-

Case Study on Recurrent Genital Herpes :

- In a cohort study, patients receiving famciclovir had fewer recurrences and shorter duration of symptoms compared to those treated with acyclovir.

Additional Antiviral Activity

Recent research indicates that this compound may also exhibit activity against other pathogens:

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Penciclovir Diacetate, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound (famciclovir) is synthesized via sequential steps:

- Step 1 : Condensation of purine derivatives with bromopropane tricarboxylic acid esters using K₂CO₃ in DMF to form intermediates .

- Step 2 : Partial decarboxylation with sodium methoxide in methanol, followed by NaBH₄ reduction in tert-butanol/methanol to yield diols .

- Step 3 : Acetylation with acetic anhydride to form the diacetate ester, finalized via hydrolysis or reductive dechlorination .

- Critical Factors : Solvent polarity (tert-butanol/methanol ratio), temperature, and catalyst purity significantly impact intermediate stability and final product yield.

Q. How does the prodrug design of this compound enhance oral bioavailability compared to penciclovir?

- Methodological Answer : The diacetate ester (famciclovir) increases lipophilicity, enabling efficient intestinal absorption. In vivo, it undergoes:

- Deacetylation : Removal of acetate groups by esterases in blood/liver to form 6-deoxypenciclovir .

- Oxidation : Hepatic aldehyde oxidase converts 6-deoxypenciclovir to penciclovir, achieving 75% bioavailability in humans vs. 4% for penciclovir alone .

- Key Validation : Rodent studies comparing penciclovir (1–2% bioavailability) and famciclovir (41% in rats) highlight metabolic efficiency .

Advanced Research Questions

Q. How do species-specific metabolic differences impact the translational relevance of preclinical data for this compound?

- Methodological Answer : Hepatic aldehyde oxidase activity varies across species:

- Cats : Only 2% human-equivalent activity, necessitating higher famciclovir doses to achieve therapeutic penciclovir levels .

- Humans/Rodents : Higher oxidase activity validates rodent models for pharmacokinetic studies but requires dose adjustments for cross-species extrapolation .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values for penciclovir against herpesviruses?

- Methodological Answer : Variability arises from:

- Assay Conditions : Multiplicity of infection (MOI), viral strain (e.g., FHV-1 vs. HSV-1), and incubation duration .

- Data Analysis : Use of linear regression without forced zero intercepts improves IC₅₀ accuracy .

- Standardization : Control for drug solubility (e.g., pH-adjusted PBS for penciclovir stability) and replicate protocols across labs .

Q. How does timing of penciclovir exposure relative to viral infection affect antiviral efficacy in vitro?

- Methodological Answer : Pre-treatment (1–2 hours pre-infection) and early post-infection (0–6 hours) administration yield optimal plaque reduction by inhibiting viral DNA polymerase during initial replication .

- Experimental Design : Use synchronized cell cultures and fixed MOI to standardize infection timelines. Measure plaque number (not size) for consistency .

Q. What are the limitations of current prodrug optimization strategies for this compound, and how can they be addressed?

- Methodological Answer :

- Limitation : Competing metabolic pathways (e.g., incomplete deacetylation or oxidation) reduce penciclovir yield .

- Solutions :

- Structure-activity relationship (SAR) studies to modify ester groups for faster hydrolysis.

- Co-administration with cytochrome P450 inducers to enhance oxidation efficiency .

Key Research Recommendations

- Prioritize in vitro models with human hepatocytes or enzyme cocktails to simulate human metabolism .

- Use PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to structure efficacy studies, e.g., "In feline keratitis (P), does famciclovir (I) compared to acyclovir (C) reduce viral load (O) within 7 days (T)?" .

- Address conflicting IC₅₀ data through inter-laboratory collaborations to harmonize assay protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.